
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione is an organic compound that features a benzodioxole ring and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of 1,3-benzodioxole with a chlorophenyl ketone in the presence of a base to form the desired product. Reaction conditions such as temperature, solvent, and reaction time would need to be optimized for maximum yield.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction routes but with optimized conditions for scalability. This might include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl)ethanone: Similar structure but with a different functional group.
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)propane-1,3-dione: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
1-(2H-1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties
Propiedades
Número CAS |
87724-00-3 |
|---|---|
Fórmula molecular |
C16H11ClO4 |
Peso molecular |
302.71 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)propane-1,3-dione |
InChI |
InChI=1S/C16H11ClO4/c17-12-4-1-10(2-5-12)13(18)8-14(19)11-3-6-15-16(7-11)21-9-20-15/h1-7H,8-9H2 |
Clave InChI |
NVUQYWKTXJUQDT-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)CC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)
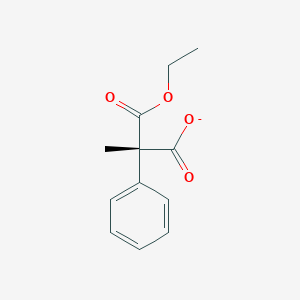


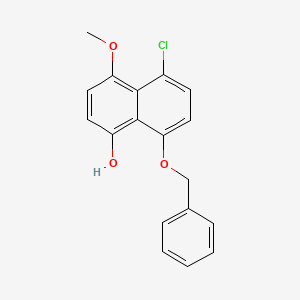
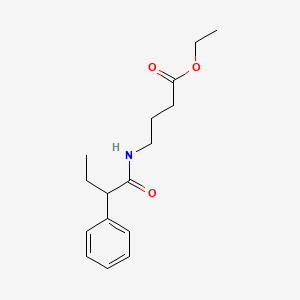

![4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14392535.png)
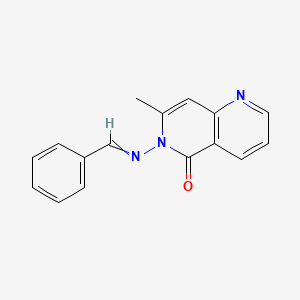
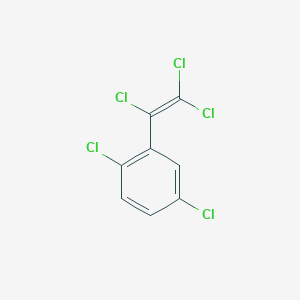
![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
silane](/img/structure/B14392556.png)
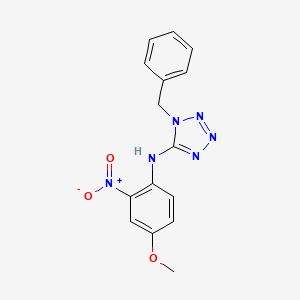
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-fluorene]](/img/structure/B14392559.png)
